molecular formula C7H12ClNO B6198300 rac-(4aR,7aR)-2H,4aH,5H,6H,7H,7aH-pyrano[2,3-c]pyrrole hydrochloride, cis CAS No. 2740592-06-5

rac-(4aR,7aR)-2H,4aH,5H,6H,7H,7aH-pyrano[2,3-c]pyrrole hydrochloride, cis

Cat. No.: B6198300
CAS No.: 2740592-06-5
M. Wt: 161.6
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

rac-(4aR,7aR)-2H,4aH,5H,6H,7H,7aH-pyrano[2,3-c]pyrrole hydrochloride, cis: is a complex organic compound with a unique structure that includes a pyrano[2,3-c]pyrrole ring system

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of rac-(4aR,7aR)-2H,4aH,5H,6H,7H,7aH-pyrano[2,3-c]pyrrole hydrochloride, cis typically involves multi-step organic reactions. The process begins with the preparation of the pyrano[2,3-c]pyrrole core, followed by the introduction of various functional groups to achieve the desired structure. Common reagents used in these reactions include acids, bases, and catalysts to facilitate the formation of the pyrrole ring and subsequent modifications.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as purification through crystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions: rac-(4aR,7aR)-2H,4aH,5H,6H,7H,7aH-pyrano[2,3-c]pyrrole hydrochloride, cis undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nucleophiles.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce hydrogenated compounds.

Scientific Research Applications

Chemistry: In chemistry, rac-(4aR,7aR)-2H,4aH,5H,6H,7H,7aH-pyrano[2,3-c]pyrrole hydrochloride, cis is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.

Biology: In biological research, this compound is studied for its potential interactions with biological molecules. It may serve as a model compound for understanding the behavior of similar structures in biological systems.

Medicine: In medicine, this compound is investigated for its potential therapeutic properties. Researchers explore its effects on various biological pathways and its potential as a drug candidate.

Industry: In industrial applications, this compound may be used in the development of new materials or as a catalyst in chemical processes. Its unique properties make it valuable for various industrial applications.

Mechanism of Action

The mechanism of action of rac-(4aR,7aR)-2H,4aH,5H,6H,7H,7aH-pyrano[2,3-c]pyrrole hydrochloride, cis involves its interaction with specific molecular targets. These interactions can modulate biological pathways, leading to various effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

  • rac-(4aR,7aR)-octahydro-1lambda6-thiopyrano[2,3-c]pyrrole-1,1-dione hydrochloride, cis
  • rac-(4aR,7aR)-octahydropyrano[2,3-c]pyrrole-7a-carboxylic acid hydrochloride

Comparison: rac-(4aR,7aR)-2H,4aH,5H,6H,7H,7aH-pyrano[2,3-c]pyrrole hydrochloride, cis is unique due to its specific ring structure and functional groups. Compared to similar compounds, it may exhibit different reactivity and properties, making it valuable for specific applications in research and industry.

This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

CAS No.

2740592-06-5

Molecular Formula

C7H12ClNO

Molecular Weight

161.6

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.